(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
Brand Name: Vulcanchem
CAS No.: 666832-71-9
VCID: VC13409479
InChI: InChI=1S/C8H12F3NO3/c1-7(2,3)4(5(13)14)12-6(15)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1
SMILES: CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F
Molecular Formula: C8H12F3NO3
Molecular Weight: 227.18 g/mol

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid

CAS No.: 666832-71-9

Cat. No.: VC13409479

Molecular Formula: C8H12F3NO3

Molecular Weight: 227.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid - 666832-71-9

Specification

CAS No. 666832-71-9
Molecular Formula C8H12F3NO3
Molecular Weight 227.18 g/mol
IUPAC Name (2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid
Standard InChI InChI=1S/C8H12F3NO3/c1-7(2,3)4(5(13)14)12-6(15)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1
Standard InChI Key FCTPLAZWXGEGKO-SCSAIBSYSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)O)NC(=O)C(F)(F)F
SMILES CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F
Canonical SMILES CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Nomenclature and Synonyms

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid is systematically named according to IUPAC guidelines as (2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid. Common synonyms include Trifluoroacetyl L-tert-Leucine, N-Trifluoroacetyl L-Tert-Leucine, and Paxlovid Impurity 3 . Its association with PF-07321332, an investigational antiviral agent, further underscores its industrial relevance .

Molecular and Structural Characteristics

The compound’s molecular structure integrates a tert-leucine residue (3,3-dimethylbutanoic acid) with a trifluoroacetamido group at the second carbon position. Key structural features include:

  • Chirality: The (S)-configuration at the second carbon ensures stereochemical specificity, critical for interactions with viral protease active sites .

  • Functional Groups: The trifluoroacetyl group enhances metabolic stability and binding affinity, while the carboxylic acid moiety facilitates salt formation and solubility modulation.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H12F3NO3\text{C}_8\text{H}_{12}\text{F}_3\text{NO}_3
Molecular Weight227.18 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point158–160°C
SolubilitySoluble in water, methanol, ethanol
LogP1.4

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid typically involves a multi-step protocol:

  • Acylation of tert-Leucine: L-tert-leucine reacts with trifluoroacetic anhydride (TFAA) under controlled conditions to form N-trifluoroacetyl-L-tert-leucine.

  • Hydrolysis: The intermediate undergoes selective hydrolysis to yield the carboxylic acid derivative .

The process demands precise temperature and pH control to avoid racemization, ensuring retention of the (S)-configuration. Industrial-scale production employs continuous flow reactors to enhance yield and purity, with typical batches achieving ≥95% purity as verified by nuclear magnetic resonance (NMR) .

Process Optimization

Challenges in synthesis include the removal of trifluoroacetic acid byproducts and minimizing residual solvents. Advanced purification techniques such as recrystallization from ethanol-water mixtures and chromatography are employed to meet pharmaceutical-grade standards .

Applications in Antiviral Therapeutics

Role in Paxlovid Development

Paxlovid, a combination of nirmatrelvir and ritonavir, relies on (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid as a critical intermediate. Nirmatrelvir, the active component, inhibits the SARS-CoV-2 3CL protease, halting viral replication. Clinical trials demonstrated an 89% reduction in hospitalization risk when administered within three days of symptom onset .

PF-07321332 and Broad-Spectrum Activity

Pfizer’s PF-07321332, another protease inhibitor derived from this compound, exhibits broad-spectrum activity against coronaviruses, including SARS-CoV-2 variants. Preclinical studies reported a 50% effective concentration (EC50\text{EC}_{50}) of 0.08 µM in Vero E6 cells, highlighting its potency .

Table 2: Antiviral Drug Candidates Utilizing the Compound

Drug CandidateDeveloperTarget VirusClinical Stage
PaxlovidMerck & Co.SARS-CoV-2Approved (EUA)
PF-07321332PfizerSARS-CoV-2Phase 2/3

Analytical Characterization

Spectroscopic Analysis

  • 1H^1\text{H} NMR: Spectra confirm the presence of characteristic peaks for the tert-butyl group (δ 1.05 ppm) and trifluoroacetyl moiety (δ 3.85 ppm) .

  • LCMS: Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 228.1 ([M+H]+^+), consistent with the molecular formula .

ParameterRecommendation
Storage2–7°C in sealed containers
Personal ProtectionGloves, goggles, lab coat
VentilationFume hood required

Environmental Considerations

Waste disposal must adhere to EPA regulations for fluorinated compounds, with incineration recommended to prevent groundwater contamination.

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